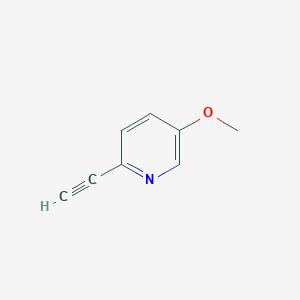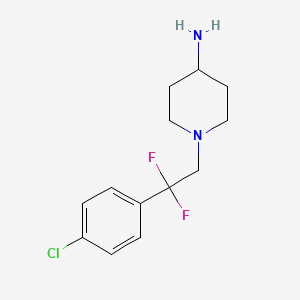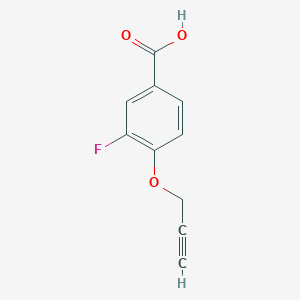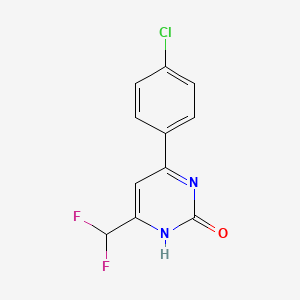![molecular formula C10H8Br2O2 B1466113 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one CAS No. 1189817-60-4](/img/structure/B1466113.png)
4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one and its derivatives have been extensively studied for their synthesis and structural properties. Li et al. (2017) synthesized various 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives and analyzed their crystal structures, demonstrating their potential in forming one-dimensional chains and three-dimensional networks through hydrogen bonds and C-H...O interactions. These structural insights are crucial for understanding the chemical behavior of these compounds (Li et al., 2017).
Potential in Medicinal Chemistry
- The compound's derivatives have shown promise in medicinal chemistry. For instance, Maurya et al. (2012) developed an efficient route for constructing helical 'S' shaped dioxathia- and oxadithiahelicenes using 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, which could have implications in drug design due to their unique geometries and electronic structures (Maurya et al., 2012).
Applications in Synthesis of Novel Compounds
- Research has shown that this compound can be used in synthesizing various novel structures. For instance, Reddy et al. (2011) described the synthesis of dibenzo[b,e]oxepines, demonstrating the versatility of 3,4-dihydrobenzo[b]oxepin-5(2H)-one derivatives in forming complex molecular structures (Reddy et al., 2011).
Exploration in Antifungal and Antibacterial Agents
- The derivatives of 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one have been explored for their antifungal and antibacterial properties. Cao et al. (2019) demonstrated that certain derivatives exhibit selective antifungal activity, suggesting their potential application in developing new therapeutic agents (Cao et al., 2019). Similarly, Kuntala et al. (2015) synthesized benzoxepine-1,2,3-triazole hybrids showing antibacterial properties, particularly against Gram-negative bacteria (Kuntala et al., 2015).
Photopharmacology Applications
- Borys et al. (2022) explored dibenzo[b, f]oxepine derivatives for their potential in photopharmacology. Their study focused on understanding the interaction of these compounds with biological systems, indicating a promising area for further research in controlled drug delivery and targeted therapies (Borys et al., 2022).
Eigenschaften
IUPAC Name |
4,8-dibromo-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O2/c11-6-1-2-7-9(5-6)14-4-3-8(12)10(7)13/h1-2,5,8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGXCGHHHBLUMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2)Br)C(=O)C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1466032.png)






![Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1466046.png)
![5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde](/img/structure/B1466047.png)

![5-[3-(Biphenyl-4-ylmethoxy)phenyl]-1H-tetrazole](/img/structure/B1466050.png)

![2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione hydrochloride](/img/structure/B1466052.png)